molecular formula C8H12O B14082882 1-Methyl-3-cyclohexene-1-carbaldehyde CAS No. 931-96-4

1-Methyl-3-cyclohexene-1-carbaldehyde

Cat. No.: B14082882
CAS No.: 931-96-4
M. Wt: 124.18 g/mol
InChI Key: HXKVDJIESURQMK-UHFFFAOYSA-N
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Description

1-Methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-3-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 1,3-butadiene and acrolein, followed by hydrogenation and subsequent oxidation to introduce the aldehyde group . The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods: In industrial settings, the production of 1-methylcyclohex-3-ene-1-carbaldehyde often involves the catalytic hydrogenation of 1-methylcyclohex-3-ene, followed by controlled oxidation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Methylcyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of a methyl group and an aldehyde functional group on the cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Biological Activity

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS No. 931-96-4) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.

This compound is characterized by an aldehyde functional group attached to a cyclohexene ring. Its chemical structure allows it to participate in various reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile compound in organic synthesis and pharmaceutical applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogenic microorganisms. It has been found to exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 ng/mL
Escherichia coli7.63 ng/mL
Pseudomonas aeruginosa≥500 ng/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria, which show greater sensitivity compared to Gram-negative strains .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, potentially leading to antimicrobial effects or other biological responses.

Study on Bee Venom Components

A study analyzing the volatile compounds in bee venom identified this compound as a significant component. The research demonstrated that this compound contributed to the overall antimicrobial activity of bee venom against various pathogens, including strains of Staphylococcus aureus and Acinetobacter baumannii .

Sensitization Reactions

In another investigation focusing on sensitization reactions, researchers observed that exposure to compounds similar to this compound elicited allergic responses in a subset of patients. This study emphasized the importance of understanding the compound's safety profile alongside its biological activity .

Applications in Research

The compound serves multiple roles in scientific research:

  • Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development : The compound is explored for developing pharmaceutical intermediates and active ingredients.
  • Material Science : It is utilized in producing polymers and advanced materials due to its unique chemical properties.

Properties

CAS No.

931-96-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3

InChI Key

HXKVDJIESURQMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=CC1)C=O

Origin of Product

United States

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